
2H-Thiopyran-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran-3(4H)-one is a heterocyclic compound with the molecular formula C5H8S. It is a sulfur-containing six-membered ring structure, which is a derivative of thiopyran.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dienes with sulfur sources under controlled conditions. For example, the reaction of 1,3-butadiene with sulfur monochloride (S2Cl2) can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Thiopyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrothiopyran derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Halogenated thiopyrans.
Applications De Recherche Scientifique
2H-Thiopyran-3(4H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Thiopyran-3(4H)-one and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Comparaison Avec Des Composés Similaires
2H-Thiopyran: A closely related compound with similar structural features but different reactivity.
2,3-Dihydro-4H-thiopyran: Another derivative with a partially saturated ring structure.
Thiacyclohex-2-ene: A sulfur-containing six-membered ring with different substitution patterns.
Uniqueness: 2H-Thiopyran-3(4H)-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .
Propriétés
Numéro CAS |
29431-28-5 |
|---|---|
Formule moléculaire |
C5H6OS |
Poids moléculaire |
114.17 g/mol |
Nom IUPAC |
4H-thiopyran-3-one |
InChI |
InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1,3H,2,4H2 |
Clé InChI |
AEDFDYYPESUHNU-UHFFFAOYSA-N |
SMILES canonique |
C1C=CSCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
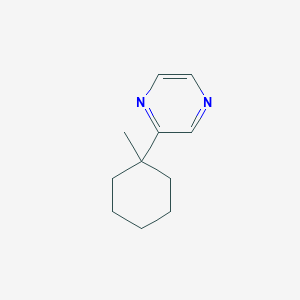

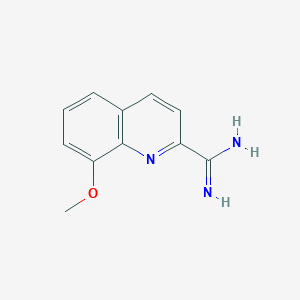
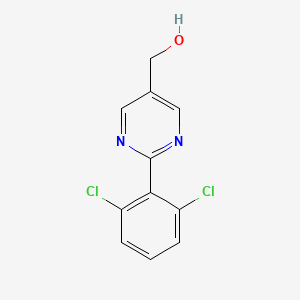
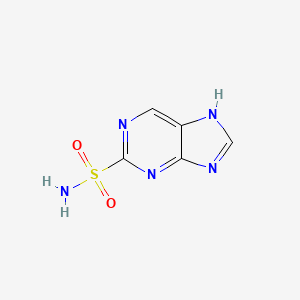

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
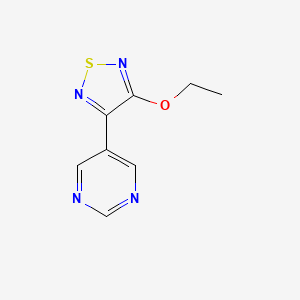
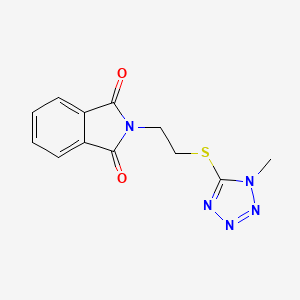
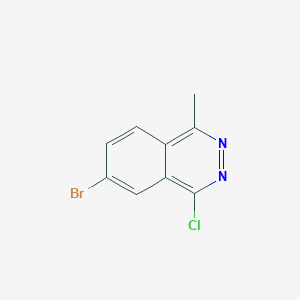


![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)
